molecular formula C19H21N3O4S B2963339 Ethyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate CAS No. 946324-41-0

Ethyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B2963339
CAS RN: 946324-41-0
M. Wt: 387.45
InChI Key: NDXGZOKTVTWNPT-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolin, a type of heterocyclic compound . Quinazolin derivatives have been proven to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving aldehydes, ethyl acetoacetate, and urea .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has synthesized new quinazoline derivatives with potential as antimicrobial agents. These compounds, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives, have been screened for antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating promising results (Desai, N., Shihora, P. N., & Moradia, D., 2007).

Cytotoxic Evaluation for Cancer Treatment

A series of novel hexahydroquinoline derivatives containing a benzofuran moiety have been synthesized and evaluated for cytotoxic activity against human hepatocellular carcinoma cell lines. These compounds exhibit inhibitory effects on the growth of cancer cells, showcasing their potential in cancer research (El-Deen, E. M. M., Anwar, M., & Hasabelnaby, S., 2016).

Enzyme Inhibition Studies

Quinazoline derivatives have also been explored for their enzyme inhibitory properties, particularly as monoamine oxidase inhibitors, which play a role in treating various neurological disorders. These studies offer insights into the therapeutic potentials of quinazoline derivatives in treating conditions related to enzyme dysregulation (Misra, R. S., Dwivedi, C., & Parmar, S. S., 1980).

Molecular Docking and Structural Analysis

Further, molecular docking and structural analyses of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate have been conducted to understand the molecule's stability and interaction potentials. Such studies provide a foundation for designing drugs with targeted biological activities, highlighting the compound's role in drug discovery processes (El-Azab, A., Mary, Y., Panicker, C. Y., Abdel-Aziz, A., Al-Suwaidan, I. A., & Alsenoy, C., 2016).

Future Directions

The future research directions for this compound could potentially involve further exploration of its neuroprotective and anti-inflammatory properties . Additionally, the development of new synthetic methods for this and similar compounds could be a focus of future research .

properties

IUPAC Name

ethyl 4-[[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-2-26-18(24)12-7-9-13(10-8-12)20-16(23)11-27-17-14-5-3-4-6-15(14)21-19(25)22-17/h7-10H,2-6,11H2,1H3,(H,20,23)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXGZOKTVTWNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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